17alpha-Vinyltestosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1235-98-9 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ILGPJZIKYMIGMU-CEGNMAFCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C=C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 17alpha Vinyltestosterone
Established Synthetic Routes to 17alpha-Vinyltestosterone
The primary and most established method for the synthesis of this compound begins with the steroid precursor dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org The synthesis proceeds through two key transformations: the addition of a vinyl group to the 17-keto position and the oxidation of the 3-hydroxyl group.
The first step involves the reaction of DHEA with a vinylating agent. This is typically achieved through the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, or by using vinyl lithium. This reaction targets the carbonyl group at the C17 position, leading to the formation of a tertiary alcohol and the introduction of the vinyl group with an alpha (α) stereochemistry. This stereoselectivity is a common feature in the addition of organometallic reagents to 17-keto steroids. The resulting intermediate is 17α-vinyl-androst-5-ene-3β,17β-diol.
The second crucial step is the Oppenauer oxidation. wikipedia.org This reaction selectively oxidizes the 3β-hydroxyl group to a 3-keto group while simultaneously migrating the double bond from the C5-C6 position to the C4-C5 position, creating the α,β-unsaturated ketone characteristic of the testosterone (B1683101) A-ring. wikipedia.org Aluminum isopropoxide in the presence of a ketone such as acetone (B3395972) or cyclohexanone (B45756) is the classic reagent system for this transformation. wikipedia.org This oxidation is a gentle method that avoids the use of harsh conditions which could affect other functional groups in the molecule. The final product of this two-step sequence is this compound.
Table 1: Key Reactions in the Established Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | Dehydroepiandrosterone (DHEA) | Vinylmagnesium bromide or Vinyl lithium | 17α-vinyl-androst-5-ene-3β,17β-diol | Grignard/Organolithium Addition |
| 2 | 17α-vinyl-androst-5-ene-3β,17β-diol | Aluminum isopropoxide, Acetone/Cyclohexanone | This compound | Oppenauer Oxidation |
Exploration of Novel Synthetic Pathways for this compound
While the DHEA-based route is well-established, research into novel synthetic pathways continues, often driven by the desire for improved efficiency, stereoselectivity, or the use of alternative starting materials. One area of exploration involves palladium-catalyzed coupling reactions. For instance, Stille or Suzuki coupling reactions could potentially be employed to introduce the vinyl group at the C17 position. google.comnih.gov These methods would typically start from a 17-iodo or 17-triflate derivative of an appropriate steroid precursor. The Stille coupling, for example, would involve the reaction of a 17-iodo-Δ16-steroid with vinyltributylstannane in the presence of a palladium catalyst to form a 17-vinyl-Δ16-steroid, which would then require further transformations to yield this compound. nih.gov
Another approach could involve the hydroboration of a 17-ethynyl steroid precursor, followed by a suitable workup to generate the vinyl group. However, controlling the stereochemistry at the C17 position and ensuring the desired vinyl configuration can be challenging with this method.
Derivatization Strategies and Analogue Synthesis
The modification of the this compound scaffold has been a key strategy to develop analogues with altered properties. These derivatizations primarily focus on the hydroxyl group at C17 and the steroid's A-ring.
Synthesis of Ester Derivatives (e.g., this compound Acryl Ester)
Esterification of the 17β-hydroxyl group is a common derivatization strategy for steroidal alcohols. The synthesis of this compound Acryl Ester involves the reaction of this compound with acryloyl chloride or acrylic anhydride. americanchemicalsuppliers.comgoogle.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acrylic acid byproduct. The esterification proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of the 17β-hydroxyl group attacks the carbonyl carbon of the acylating agent. google.com
Table 2: Synthesis of this compound Acryl Ester
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acryloyl chloride, Pyridine | This compound Acryl Ester | Esterification |
Synthesis of 19-Nor-Vinyltestosterone Analogues (e.g., Norvinisterone)
The removal of the C19-methyl group from the testosterone backbone leads to the 19-nor series of steroids, which often exhibit different biological activity profiles. Norvinisterone (B50934) (17α-vinyl-19-nortestosterone) is a prominent example of a 19-nor analogue of this compound. wikiwand.com
The synthesis of Norvinisterone typically starts from estr-5(10)-ene-3,17-dione. nih.gov The first step is the selective ethynylation or vinylation at the C17-keto position. For ethynylation, this is often achieved using an acetylide, followed by partial reduction to the vinyl group. A more direct approach would be the use of a vinylating agent as described for this compound. The subsequent step involves the formation of the conjugated enone system in the A-ring. This can be accomplished through acidic treatment which facilitates the migration of the double bond from the C5(10) position to the C4(5) position, resulting in the formation of the α,β-unsaturated ketone.
Chemical Reactivity and Stereochemical Considerations in Synthesis
The chemical reactivity of this compound is largely dictated by its key functional groups: the α,β-unsaturated ketone in the A-ring, the tertiary hydroxyl group at C17β, and the vinyl group at C17α.
The conjugated enone system is susceptible to both 1,2- and 1,4-addition reactions (Michael addition). The C17β-hydroxyl group can undergo esterification and etherification reactions. The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, and can also be involved in palladium-catalyzed cross-coupling reactions.
A critical stereochemical consideration in the synthesis of this compound and its analogues is the introduction of the substituent at the C17 position. The addition of organometallic reagents (like Grignard or organolithium reagents) to the 17-keto group generally proceeds with a high degree of stereoselectivity, leading to the formation of the 17β-hydroxy-17α-substituted steroid. This is due to the steric hindrance posed by the angular methyl group at C18, which directs the incoming nucleophile to attack from the less hindered α-face of the steroid nucleus. This stereochemical control is crucial for obtaining the desired biologically active isomer.
Structure Activity Relationship Sar Studies of 17alpha Vinyltestosterone and Analogues
Methodological Approaches to SAR Analysis
The structure-activity relationship (SAR) analysis of 17alpha-Vinyltestosterone and its analogues employs a variety of established methodological approaches to correlate chemical structure with biological function. A cornerstone of this analysis is the systematic modification of the lead compound, in this case, testosterone (B1683101), and the subsequent evaluation of the resulting changes in biological activity.
A primary in vivo method for assessing the androgenic and myotrophic activities of these compounds is the Hershberger bioassay . This assay, often conducted in castrated male rats, allows for the quantitative measurement of the effects of a test compound on the weights of androgen-responsive tissues. The ventral prostate and seminal vesicles are typically used as markers of androgenic activity, while the levator ani muscle serves as an indicator of myotrophic activity. By comparing the dose-response relationships of different analogues, researchers can deduce the impact of specific structural changes.
In addition to whole-animal assays, in vitro receptor binding assays are crucial for determining the affinity of the compounds for the androgen receptor (AR). These assays quantify how strongly a ligand binds to the receptor, providing insights into the initial step of hormonal action. Competitive binding assays, where the test compound's ability to displace a radiolabeled standard androgen from the AR is measured, are commonly employed.
Furthermore, computational modeling and molecular docking studies have become increasingly valuable. These in silico methods allow for the visualization and prediction of how a ligand, such as this compound, interacts with the three-dimensional structure of the androgen receptor's ligand-binding domain. This approach helps in formulating hypotheses about key molecular interactions that govern binding affinity and subsequent receptor activation.
Role of the 17α-Vinyl Group in Modulating Biological Activity
The introduction of a vinyl group (-CH=CH₂) at the 17α-position of the testosterone scaffold is a critical modification that significantly modulates its biological activity. The primary purpose of substitutions at the 17α-position is to hinder the metabolic oxidation of the 17β-hydroxyl group, a key site for deactivation of testosterone in the liver. This steric hindrance is intended to enhance the oral bioavailability and prolong the half-life of the compound compared to native testosterone.
Comparative SAR Analysis with Other 17α-Substituted Testosterone Derivatives
To understand the specific contribution of the 17α-vinyl group, it is essential to compare the biological activities of this compound with other testosterone derivatives substituted at the same position, most notably 17α-methyltestosterone and 17α-ethinyltestosterone (ethisterone).
Androgenic Activity Relationships in Preclinical Models
Preclinical studies in animal models, such as the Hershberger assay in rats, provide a framework for comparing the androgenic potency of these compounds. Androgenic activity is typically assessed by measuring the growth of androgen-dependent tissues like the seminal vesicles and ventral prostate.
Generally, 17α-alkylation of testosterone leads to orally active compounds with retained androgenic effects. 17α-Methyltestosterone is a well-characterized oral androgen. The introduction of an ethynyl (B1212043) group at the 17α-position, as in ethisterone (B1671409), tends to markedly reduce androgenic activity. The vinyl group of this compound places its androgenic potential in a comparative context. While specific quantitative data from head-to-head preclinical trials are not extensively published in readily available literature, the general principles of SAR suggest that the size and electronic nature of the substituent are key determinants of androgenic potency.
| Compound | 17α-Substituent | Relative Androgenic Activity (Preclinical Models) |
| Testosterone (parenteral) | -H | High |
| 17α-Methyltestosterone (oral) | -CH₃ | Moderate to High |
| 17α-Ethinyltestosterone (Ethisterone) (oral) | -C≡CH | Low |
| This compound (oral) | -CH=CH₂ | Data suggests activity is influenced by the vinyl group's properties |
Note: The relative activities are generalized from SAR principles and may vary depending on the specific preclinical model and endpoint measured.
Myotrophic Activity Relationships in Preclinical Models
The myotrophic, or anabolic, activity of these compounds is assessed by measuring the growth of muscle tissue, such as the levator ani muscle in the Hershberger assay. The goal in the development of many synthetic androgens has been to create a favorable myotrophic-to-androgenic ratio, maximizing muscle-building effects while minimizing androgenic side effects.
The nature of the 17α-substituent also plays a crucial role in determining myotrophic activity. Similar to androgenic activity, 17α-methyltestosterone exhibits significant myotrophic effects. The introduction of larger or more electronically distinct groups can alter this activity. The comparative myotrophic activity of this compound is a key aspect of its SAR profile.
| Compound | 17α-Substituent | Relative Myotrophic Activity (Preclinical Models) |
| Testosterone (parenteral) | -H | High |
| 17α-Methyltestosterone (oral) | -CH₃ | Moderate to High |
| 17α-Ethinyltestosterone (Ethisterone) (oral) | -C≡CH | Low |
| This compound (oral) | -CH=CH₂ | Activity is dependent on the interaction with the androgen receptor |
Note: The relative activities are generalized from SAR principles and may vary depending on the specific preclinical model and endpoint measured.
Conformational Analysis and Ligand-Receptor Interaction Hypotheses
The biological activity of this compound is ultimately determined by its interaction with the androgen receptor. Conformational analysis and molecular modeling provide hypotheses about how the 17α-vinyl group influences this interaction.
Upon binding to the ligand-binding domain (LBD) of the androgen receptor, the steroid induces a conformational change in the receptor protein. This change is critical for the subsequent steps in androgen action, including the recruitment of co-regulator proteins and the regulation of gene transcription. The specific conformation adopted by the receptor is dependent on the structure of the bound ligand.
Metabolic Pathways and Biotransformation of 17alpha Vinyltestosterone
In Vitro Metabolic Investigations
In vitro studies, utilizing cellular systems and liver enzyme preparations, have been instrumental in identifying the primary enzymatic transformations that 17alpha-vinyltestosterone undergoes. These investigations provide a foundational understanding of its metabolic fate.
Identification of Enzymatic Transformations
The metabolism of this compound is marked by several key enzymatic reactions. A-ring modifications are a prominent feature of its biotransformation. These modifications often involve the reduction of the A-ring, a common metabolic pathway for many anabolic steroids.
Furthermore, hydroxylation of the 17α-alkyl group is a critical step in the metabolism of this compound. This process, catalyzed by various enzymes, introduces a hydroxyl group to the vinyl substituent at the C17α position, increasing the polarity of the molecule and facilitating its excretion.
Metabolite Profiling in Cellular Systems
While specific metabolite profiling studies for this compound in cellular systems are not extensively detailed in publicly available research, the use of models such as HepG2 cells is a common practice for studying the metabolism of related 17α-alkylated steroids like 17α-methyltestosterone. nih.govresearchgate.net In these systems, novel metabolites with a fully reduced steroid A-ring and further oxidation at other positions of the steroid backbone have been identified for similar compounds. nih.gov This suggests that this compound likely undergoes similar extensive metabolism in cellular systems, leading to a variety of modified products.
In Vivo Metabolic Studies in Preclinical Animal Models
Preclinical studies in animal models, particularly in horses, have provided significant insights into the in vivo metabolism of steroids structurally similar to this compound, such as desoxy-vinyltestosterone. These studies allow for the characterization of metabolites in biological fluids, offering a more complete picture of the compound's biotransformation in a whole-organism context.
Characterization of Metabolites in Biological Fluids
Studies on the administration of desoxy-vinyltestosterone in horses have revealed that the compound is extensively metabolized, with the parent drug often not being detectable in urine. The primary metabolites identified in equine urine result from significant alterations to both the A-ring and the 17α-vinyl group.
Key biotransformations observed include hydroxylation of the A-ring and di-hydroxylation in conjunction with the reduction of the A-ring's double bond. Furthermore, a notable metabolite is formed through hydroxylation of the A-ring, reduction of its double bond, and di-hydroxylation of the 17α-vinyl group. These metabolites are predominantly excreted as glucuronide conjugates.
The detection windows for these metabolites vary, with some being detectable for up to 46 hours and others for as long as 70 hours post-administration.
Comparative Biotransformation Profiles with Related Steroids
The metabolic pathways of this compound and its analogs show similarities to other 17α-alkylated anabolic steroids, such as 17α-methyltestosterone. In horses, the in vivo metabolism of 17α-methyltestosterone also involves extensive A-ring reduction (both di- and tetrahydro-reduction), epimerization at the C-17 position, and oxidations, primarily at the C-6 and C-16 positions. nih.gov Furthermore, oxidation of the 17-methyl group to form 17-hydroxymethyl metabolites has also been identified. nih.gov This comparative data suggests a common set of enzymatic machinery is responsible for the metabolism of this class of steroids, leading to analogous metabolic products.
Preclinical Investigations of 17alpha Vinyltestosterone and Its Analogues
In Vitro Pharmacological Activity Assessments
In vitro studies are fundamental to characterizing the pharmacological profile of a steroid by assessing its interaction with cellular components outside of a living organism.
Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. For 17alpha-Vinyltestosterone and its analogues, these studies are crucial for establishing their potential as androgens or progestins. The analogue norvinisterone (B50934), also known as 17-Vinyl-19-nortestosterone, has been a subject of such investigations.
Studies on various 19-nortestosterone derivatives have demonstrated that these compounds can bind significantly to the uterine progesterone (B1679170) receptor. epa.gov Research on a structurally similar compound, E-17 alpha-(2-[125I]iodovinyl)-19-nortestosterone, identified it as a high-affinity ligand for the progesterone receptor, suggesting that the 17-vinyl-19-nortestosterone structure is well-accommodated by this receptor. nih.gov This indicates that norvinisterone likely interacts directly with the progesterone receptor to elicit its effects.
For androgenic compounds like this compound, binding affinity is typically measured against the androgen receptor (AR). These assays often use a radiolabeled potent androgen, such as [3H]mibolerone (DMNT) or [3H]R1881, and measure the ability of the test compound to displace the radioligand. nih.gov The results are often expressed as the relative binding affinity (RBA) compared to a reference androgen like testosterone (B1683101) or dihydrotestosterone.
Cell-based assays provide a functional measure of a compound's activity following receptor binding. These systems utilize engineered cells that report on the activation of a specific signaling pathway. For assessing androgenic or progestogenic activity, reporter gene assays are commonly used. nih.goveuropa.eu
In a typical androgen reporter assay, a human cell line (e.g., human bone osteosarcoma U2-OS, Chinese Hamster Ovary CHO, or human embryonic kidney HEK-293) is genetically modified to contain two key components: nih.govoup.comresearchgate.net
A functional human androgen receptor (AR).
A reporter gene (such as luciferase or Green Fluorescent Protein) linked to an androgen response element (ARE). nih.gov
When an androgenic compound like this compound is introduced to these cells, it binds to the AR. The ligand-receptor complex then translocates to the nucleus and binds to the ARE, initiating the transcription of the reporter gene. revvity.com The resulting signal (e.g., light from luciferase) is proportional to the androgenic activity of the compound. researchgate.net These assays can determine a compound's potency (EC50 value) and efficacy relative to known androgens. nih.gov
Table 1: Common Cellular Assay Systems for Steroid Receptor Activity
| Assay Type | Cell Line Examples | Reporter Gene | Principle of Detection |
| Androgen Receptor Transactivation | U2-OS, CHO, HEK-293 | Luciferase, GFP | Measurement of light or fluorescence upon receptor activation. |
| Yeast-based Androgen Assay | Saccharomyces cerevisiae | β-galactosidase | Colorimetric detection of enzyme activity following receptor activation. |
| Proliferation Assay | MCF-7 (for estrogens) | Radiolabeled nucleotides | Measures hormone-stimulated cell growth. |
Mechanisms of Action at the Molecular Level in Preclinical Contexts
The molecular mechanism of action for steroids like this compound involves their function as ligand-activated transcription factors. Upon entering a target cell, the steroid binds to its cognate receptor (e.g., the androgen receptor) located in the cytoplasm or nucleus. revvity.com This binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins, dimerize, and translocate into the nucleus. revvity.com
Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs), located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes responsible for the physiological effects of the hormone.
For some 19-nortestosterone derivatives, the mechanism can be more complex. Studies have shown that certain compounds in this class can act as mixed agonists/antagonists at the progesterone receptor. epa.govnih.gov This means they can partially activate the receptor while also competing with and blocking the activity of the natural hormone, progesterone. This dual activity is a result of the unique conformational change the receptor undergoes upon binding to these specific synthetic ligands. nih.gov
In Vivo Studies in Animal Models
The hallmark preclinical assay for determining the androgenic (related to male sexual characteristics) and myotrophic (anabolic or muscle-building) activities of a steroid is the Hershberger bioassay. oecd.org This assay uses immature, castrated male rats, which lack endogenous androgen production, providing a sensitive model to measure the effects of exogenous androgens. nih.gov
In the assay, the animals are treated with the test compound for a set period (e.g., 10 consecutive days). oecd.org At the end of the treatment, specific androgen-dependent tissues are excised and weighed.
Androgenic activity is typically measured by the weight increase of the ventral prostate and seminal vesicles.
Myotrophic activity is measured by the weight increase of the levator ani muscle.
The ratio of myotrophic to androgenic activity is calculated to determine if a compound has a favorable anabolic profile (i.e., high muscle-building effects with lower effects on sexual tissues). A study validating the Hershberger assay protocol used 17alpha-methyltestosterone, a compound structurally very similar to this compound, as a reference androgen. The results showed that 17alpha-methyltestosterone induced dose-dependent weight increases in all accessory sex tissues, confirming its potent androgenic and myotrophic effects in vivo. nih.gov
Table 2: Tissues Weighed in the Rodent Hershberger Bioassay
| Tissue | Primary Activity Indicated |
| Ventral Prostate | Androgenic |
| Seminal Vesicles (plus coagulating glands) | Androgenic |
| Levator Ani-Bulbocavernosus Muscle | Myotrophic (Anabolic) |
| Cowper's Glands | Androgenic |
| Glans Penis | Androgenic |
| Source: OECD Test Guideline 441. oecd.org |
The castrated male rat is the most widely accepted and validated model system for screening potential androgenic and anti-androgenic compounds. oecd.orgnih.gov The Sprague-Dawley rat is a commonly used strain for these studies. nih.gov Castration at a peripubertal age (e.g., postnatal day 42) ensures that the androgen-dependent tissues are responsive to stimulation but are not influenced by endogenous testosterone. nih.gov This model provides a reliable and reproducible biological system to quantify the specific effects of steroid compounds on target tissues, forming the basis of regulatory guidelines for endocrine activity testing. oecd.org
General Methodologies and Considerations in Preclinical Drug Development Research
The preclinical development phase for a novel synthetic steroid, such as this compound, encompasses a structured series of laboratory and animal-based studies designed to evaluate its biological effects and establish a profile of its characteristics before it can be considered for human trials. nih.gov This critical stage bridges the gap between initial discovery and clinical application, aiming to identify pharmacological activity, and determine the pharmacokinetic and pharmacodynamic behavior of the compound. nih.gov The entire process is guided by stringent regulatory standards to ensure data quality and integrity, often requiring adherence to Good Laboratory Practice (GLP). nih.gov
The investigation of a new chemical entity (NCE) like this compound begins with thorough physicochemical characterization. researchgate.net This involves determining fundamental properties such as solubility in various media, chemical stability, and purity. researchgate.netnova.edu These parameters are crucial as they influence the design of formulations for subsequent in vitro and in vivo testing and impact the compound's absorption and bioavailability. researchgate.net
In Vitro Assessment
The initial biological evaluation of a novel steroid is typically conducted using in vitro methods, which are experiments performed outside of living organisms, often using cells or isolated tissues. nih.gov These assays are designed to characterize the compound's interaction with its intended biological target and to assess its cellular activity and metabolic stability.
For a testosterone analogue, key in vitro studies would include:
Receptor Binding Assays: These experiments quantify the affinity of this compound for its target receptors, such as the androgen receptor (AR). The results are typically expressed as an inhibition constant (Ki) or an IC50 value, indicating the concentration of the compound required to inhibit 50% of a specific biological function.
Cell-Based Functional Assays: Reporter gene assays in appropriate cell lines (e.g., prostate cancer cells) are used to determine whether the compound acts as an agonist or antagonist at the receptor and to measure its potency (EC50).
Metabolic Stability Assays: The compound is incubated with liver microsomes or hepatocytes from different species (including human) to predict its metabolic fate. These studies identify the rate of metabolism and can help in the early identification of potential metabolites.
Permeability Assays: Using models like the Caco-2 cell monolayer, researchers can predict the potential for oral absorption of the compound by measuring its ability to cross intestinal epithelial cell barriers. researchgate.net
The data generated from these assays allow for the initial ranking and selection of promising lead candidates.
Illustrative In Vitro Profile for a Novel Androgen
Note: The following data is for illustrative purposes only to demonstrate typical endpoints in preclinical assessment and does not represent actual experimental results for this compound.
| Assay Type | Parameter | Illustrative Value |
| Androgen Receptor Binding | Ki (nM) | 3.5 |
| Transcriptional Activation (PC-3 cells) | EC50 (nM) | 10.2 |
| Human Liver Microsome Stability | t½ (min) | 45 |
| Caco-2 Permeability (A-B) | Papp (10⁻⁶ cm/s) | 15.8 |
In Vivo Evaluation
Following promising in vitro results, preclinical research progresses to in vivo studies, which are conducted in living organisms, most often animal models. nih.gov These studies are essential for understanding how the compound behaves in a complex biological system.
For a compound like this compound, a common in vivo model is the Hershberger assay, which is performed in castrated male rats. This model allows for the simultaneous assessment of androgenic activity (effects on tissues like the ventral prostate and seminal vesicles) and anabolic activity (effects on muscles like the levator ani). This helps to establish the compound's proof-of-concept and to characterize its tissue selectivity compared to reference compounds like testosterone propionate.
Pharmacokinetic (PK) Studies
Pharmacokinetics is a fundamental component of preclinical development, focusing on what the body does to the drug. researchgate.net These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net Typically conducted in at least two species (one rodent and one non-rodent), PK studies provide critical information on a compound's bioavailability, half-life, maximum concentration (Cmax), and time to reach maximum concentration (Tmax). This information is vital for understanding the compound's behavior over time within the organism. nih.gov
Illustrative Pharmacokinetic Parameters in Rats (Single Dose)
Note: The following data is for illustrative purposes only to demonstrate typical endpoints in preclinical assessment and does not represent actual experimental results for this compound.
| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng·h/mL) | 2800 | 3500 |
| Half-life (t½, h) | 4.2 | 3.8 |
| Bioavailability (%) | 80 | N/A |
Considerations in Preclinical Development
Several key considerations are paramount throughout the preclinical process for a steroid compound. The selection of appropriate and relevant animal models is crucial for the data to be translatable to human disease. stanford.edu Furthermore, all pivotal studies intended to support regulatory filings for human trials must be conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality, reliability, and integrity of the data. nih.gov The ultimate goal of this comprehensive preclinical evaluation is to build a robust data package that allows for an informed decision on whether to advance the compound to the clinical trial phase. researchgate.net
Advanced Analytical Methodologies for 17alpha Vinyltestosterone Research
Chromatographic Techniques for Research Separation and Quantification
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive analysis of 17alpha-Vinyltestosterone. These hyphenated techniques provide the necessary separation power and detection sensitivity to distinguish the analyte from a complex sample matrix.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of this compound and other anabolic agents in biological samples. lgcstandards.comresearchgate.net The technique's primary advantage is its ability to analyze thermally labile and non-volatile compounds in their native form, often without the need for chemical derivatization. lgcstandards.com
In a typical LC-MS/MS workflow, the analyte is first separated from other sample components using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. nih.gov A mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid modifier, is used to elute the compounds. nih.govbohrium.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ of the analyte. The subsequent use of tandem mass spectrometry (MS/MS), often in multiple reaction monitoring (MRM) mode, provides exceptional specificity. nih.govmdpi.com A specific precursor ion for this compound is selected and fragmented, and one or more characteristic product ions are monitored for quantification and confirmation. researchgate.net This high specificity allows for the reliable detection of the compound even at trace levels. bohrium.com
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reversed-Phase HPLC |
| Stationary Phase | C18 (e.g., 150 mm x 3 mm, 2.6 µm) nih.gov |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile/Methanol nih.govbohrium.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Tandem Quadrupole (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for steroid analysis. researchgate.netresearchgate.net Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Steroids, including this compound, possess polar functional groups (hydroxyl and ketone) that make them non-volatile. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. lgcstandards.comresearchgate.net
The most common derivatization strategy is silylation, which involves reacting the steroid with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov This process increases the volatility and thermal stability of the compound, making it suitable for gas chromatography. lgcstandards.comresearchgate.net
The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase. researchgate.net The separated compounds enter the mass spectrometer, which commonly uses electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) can also be employed. wmich.edu
| Parameter | Typical Condition |
|---|---|
| Derivatization | Required (e.g., Trimethylsilylation) nih.gov |
| Chromatography | Capillary Gas Chromatography |
| Stationary Phase | Low-bleed 100% dimethylpolysiloxane (e.g., Rxi-1ms) researchgate.net |
| Carrier Gas | Helium nih.gov |
| Ionization Mode | Electron Ionization (EI) |
| MS Analysis | Quadrupole or Triple Quadrupole (MS/MS) |
| Detection Mode | Selected Ion Monitoring (SIM) or MRM |
Spectroscopic Characterization Techniques in Chemical Biology
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are vital for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is the most powerful tool for determining the precise molecular structure of steroids. researchgate.net For this compound, ¹H NMR would reveal characteristic signals for the vinyl group protons, typically in the 5-6 ppm region, with distinct splitting patterns. The substitution at the 17α-position causes predictable shifts in the signals of protons on the C and D rings of the steroid nucleus when compared to testosterone (B1683101). sigmaaldrich.com ¹³C NMR provides information on the carbon skeleton, with unique chemical shifts for the vinyl carbons and the C-17 carbon. The 17α configuration can be definitively established by comparing spectral data with that of known 17α- and 17β-substituted steroids. researchsolutions.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) stretching vibration (around 3200-3600 cm⁻¹), the conjugated ketone carbonyl (C=O) stretching in the A-ring (around 1665 cm⁻¹), and the carbon-carbon double bond (C=C) stretching of the A-ring and the vinyl group (around 1600-1680 cm⁻¹).
Mass Spectrometry (MS) : Beyond its role as a detector for chromatography, mass spectrometry provides crucial structural information based on a compound's mass-to-charge ratio and fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy. The fragmentation pattern, especially under EI in GC-MS or collision-induced dissociation (CID) in MS/MS, reveals information about the steroid's core structure and the nature of its substituents. researchgate.net
Fluorescence Spectroscopy : Some analytical methods for steroids utilize fluorescence detection. This can be achieved by reacting the steroid with specific reagents, such as sulfuric acid, which induces a characteristic fluorescence response that can be measured for detection purposes. rsc.org
Sample Preparation and Derivatization Strategies for Analytical Purity and Identification
Effective sample preparation is critical for accurate and reliable analysis of this compound, as it removes interfering substances and concentrates the analyte. wikipedia.org In biological matrices like urine, steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. A hydrolysis step, typically using enzymes like β-glucuronidase, is often required to cleave these conjugates and release the free steroid before extraction. researchgate.netwmich.edu
Common extraction techniques include:
Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte from the aqueous sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE) : SPE uses a solid sorbent material, packed into a cartridge, to selectively adsorb the analyte from the sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. This technique is widely used for its efficiency and ability to produce clean extracts.
As previously mentioned, derivatization is a key strategy, particularly for GC-MS analysis. The goal is to modify the chemical structure of the analyte to improve its analytical properties. lgcstandards.com Silylation is the most common approach for steroids, but other methods like acylation or alkylation can also be used to enhance volatility, improve chromatographic peak shape, and increase thermal stability. researchgate.net For LC-MS, derivatization is less common but can be employed to improve ionization efficiency and thus enhance sensitivity. lgcstandards.comresearchgate.net
| Reaction Type | Reagent | Abbreviation | Target Functional Group |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, =O (enolizable) nih.gov |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH |
| Acylation | Pentafluorobenzoyl Chloride | PFBCl | -OH, -NH₂ |
| Alkylation | Pentafluorobenzyl Bromide | PFBBr | -OH, -COOH |
Application of Novel Materials in Steroid Analysis and Research
Recent advances in materials science have introduced novel materials that are enhancing the capabilities of steroid analysis. Among these, Metal-Organic Frameworks (MOFs) have shown significant promise. researchsolutions.com MOFs are crystalline, porous materials composed of metal ions or clusters linked together by organic ligands. Their defining features include exceptionally high surface areas, tunable pore sizes, and chemically modifiable structures, making them highly effective for selective adsorption and separation. sigmaaldrich.com
The unique properties of MOFs make them excellent candidates for applications in steroid analysis. sigmaaldrich.comresearchsolutions.com Their highly ordered and tunable porous structures allow for the selective separation and purification of steroid compounds from complex mixtures. researchsolutions.com This can be achieved through physical adsorption or specific chemical interactions with the MOF's framework. sigmaaldrich.com
MOFs are being increasingly explored for two primary applications in this field:
Selective Adsorbents : MOFs can be used as advanced sorbents in solid-phase extraction. Their high selectivity can significantly improve sample cleanup by efficiently capturing steroids while allowing matrix interferences to pass through. For example, combining MOFs with other materials, such as graphene, can create composite materials with enhanced enrichment capabilities for steroids in environmental or biological samples. sigmaaldrich.com A composite of the zirconium-based MOF, UiO-66, and 3D-mesoporous graphene has been shown to effectively enrich steroids for subsequent mass spectrometric analysis.
Sensing Platforms : The inherent properties of MOFs, such as fluorescence or electrochemical activity, can be harnessed to create highly sensitive and selective sensors for steroids. sigmaaldrich.com The interaction between a steroid molecule and the MOF can induce a measurable change in these properties. For instance, a sensor can be designed where the fluorescence of the MOF is quenched or enhanced upon binding to the target steroid, providing a direct detection signal. This high sensitivity and selectivity make MOFs a promising platform for developing novel analytical devices for steroid detection in clinical and environmental analysis. sigmaaldrich.comresearchsolutions.com
| MOF-Based Application | Principle of Operation | Advantage | Reference Example |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Selective adsorption of steroids within the porous structure. sigmaaldrich.com | High selectivity and enrichment factor, leading to cleaner samples. | MG@UiO-66 composite for steroid enrichment from water samples. |
| Chemical Sensors | Changes in fluorescence, color, or electrochemical signal upon steroid binding. sigmaaldrich.com | High sensitivity and selectivity for direct detection. | Europium-based MOFs (Eu-MOF) used in electrochemical luminescence biosensors. sigmaaldrich.com |
| Chromatographic Separation | Used as chiral stationary phases (CSPs) in chromatography for enantiomer separation. | High enantioselectivity due to chiral porous structures. | Chiral MOFs (CMOFs) for designing enantioselective separation platforms. |
Computational and Theoretical Studies on 17alpha Vinyltestosterone
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools for investigating the behavior of molecules at an atomic level. These methods are instrumental in understanding the conformational landscape of 17alpha-Vinyltestosterone and its interactions with biological targets.
Molecular dynamics simulations can further explore the dynamic nature of this compound in a simulated physiological environment, such as a water box. These simulations track the movements of atoms over time, revealing the stability of different conformations and the transitions between them. The energetics of these conformations can be calculated to determine their relative populations at a given temperature.
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C16-C17-C20-C21) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.0 |
| 2 | 180° | 1.5 |
| 3 | -60° | 2.8 |
Note: This table presents hypothetical data for illustrative purposes.
To understand the potential biological effects of this compound, it is essential to study its interactions with protein targets, such as the androgen receptor. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov In the case of this compound, docking simulations would be performed using the crystal structure of the androgen receptor's ligand-binding domain.
These simulations generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The results can identify key amino acid residues in the receptor that interact with the vinyl group and other parts of the steroid. This information is critical for understanding the molecular basis of its activity and for designing derivatives with improved binding characteristics.
Table 2: Predicted Interactions of this compound with the Androgen Receptor
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Gln711 | Hydrogen Bond | 2.8 |
| Arg752 | Hydrogen Bond | 3.1 |
| Asn705 | van der Waals | 3.5 |
| Leu704 | van der Waals | 3.9 |
Note: This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. nih.gov
These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions with a receptor.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: This table presents hypothetical data for illustrative purposes.
In Silico Approaches for Activity Prediction and Lead Optimization
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. nih.gov For this compound, these approaches can be used to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions help in the early identification of potential liabilities and guide the chemical modification of the lead compound to improve its drug-like properties. researchgate.net
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value |
|---|---|
| Human Oral Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Non-mutagenic |
Note: This table presents hypothetical data for illustrative purposes.
Development of Computational Tools and Databases for Steroid Research
The advancement of computational steroid research relies on the development and maintenance of specialized tools and databases. While no databases are exclusively dedicated to this compound, general chemical and biological databases are invaluable resources.
Databases such as PubChem, ChEMBL, and DrugBank contain information on the chemical structure, properties, and biological activities of a vast number of compounds, including many steroids. These databases can be used to find structurally similar compounds to this compound and to retrieve experimental data that can be used to validate computational models. Furthermore, specialized computational software packages are continually being developed to improve the accuracy and efficiency of molecular modeling, docking, and quantum chemical calculations for steroid research. researchgate.net
Future Directions and Emerging Research Avenues for 17alpha Vinyltestosterone
Integration of Multi-Omics Data in Steroid Research
The study of steroids has been revolutionized by the advent of "multi-omics" technologies. This approach integrates data from various molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic view of a compound's biological effects tum.demdpi.comresearchgate.netnih.govnih.gov.
Future research on 17alpha-Vinyltestosterone could employ a multi-omics strategy to:
Elucidate Mechanisms of Action: Transcriptomics (RNA-seq) could identify all genes whose expression is altered by this compound in target cells (e.g., muscle, prostate). Proteomics would then confirm whether these changes in gene expression translate to changes in protein levels. This could reveal novel signaling pathways affected by the compound beyond the classical androgen receptor pathway.
Identify Off-Target Effects: By analyzing global changes in gene and protein expression in various cell types, researchers can identify unintended molecular interactions, offering a predictive profile of potential side effects.
Map Metabolic Pathways: Metabolomics can be used to track the breakdown of this compound in the body, identifying its metabolites and the enzymes responsible. This is crucial for understanding its pharmacokinetics and potential for detection in anti-doping screens nih.gov.
Discover Biomarkers: Integrated omics data can help identify unique molecular fingerprints (biomarkers) that indicate exposure to or effect of this compound, which could have applications in diagnostics or forensic analysis nih.gov.
An integrated multi-omics approach would provide a comprehensive, systems-level understanding of how this compound interacts with biological systems, moving beyond the study of a single receptor to a network-wide perspective nih.gov.
Development of this compound as a Research Probe or Tool
The unique structure of this compound makes it an interesting candidate for development as a specialized research tool. By modifying the vinyl group or other parts of the steroid nucleus, highly specific molecular probes can be created.
Radiolabeled Ligands: The synthesis of radioiodinated derivatives, such as 17alpha-iodovinyl testosterone (B1683101), has already been explored for imaging androgen and progesterone (B1679170) receptors nih.gov. Attaching a radioactive isotope like Iodine-125 to the vinyl group of this compound could create a high-affinity radioligand. Such a tool would be invaluable for quantifying receptor density in tissues, studying receptor binding kinetics, and in the development of new drugs through competitive binding assays.
Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could allow for real-time visualization of steroid receptors within living cells nih.gov. These fluorescent probes would enable researchers to track receptor movement, localization (cytoplasmic vs. nuclear), and interactions with other proteins in response to hormonal stimulation, providing dynamic insights into cellular signaling.
Affinity Chromatography: Immobilizing this compound onto a solid support could be used to create an affinity chromatography column. This would allow for the isolation and identification of proteins that bind to the steroid, including its primary receptors and potentially unknown interacting partners or metabolizing enzymes.
The development of such probes would transform this compound from a mere subject of study into a tool for broader endocrinological research.
Advancements in Synthetic and Analytical Technologies for Steroid Derivatives
Continuous innovation in chemistry provides powerful tools for both creating novel steroid analogues and precisely detecting them.
Advanced Synthesis: Recent breakthroughs in synthetic chemistry, such as C-H activation and biocatalysis, offer new ways to modify the steroid nucleus with high precision cancerresearchhorizons.com. These methods could be used to create a library of this compound derivatives with modifications at various positions. For example, enzymatic hydroxylation could add hydroxyl groups at specific sites, potentially altering the compound's solubility, metabolism, and biological activity in predictable ways cancerresearchhorizons.com. Such synthetic efforts are crucial for structure-activity relationship (SAR) studies to understand how specific chemical features relate to biological function researchgate.net.
High-Sensitivity Analysis: Modern analytical techniques are essential for studying the fate of synthetic steroids in the body.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying steroids and their metabolites in biological fluids like urine and blood. It offers high sensitivity and specificity, making it indispensable for pharmacokinetic studies and for developing anti-doping detection methods researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, often used in anti-doping analysis, that provides detailed structural information about steroid metabolites annualreviews.orgprezi.com.
The application of these technologies would enable the efficient synthesis of novel analogues for pharmacological testing and the precise tracking of their metabolic fate.
Table 1: Advanced Analytical Techniques for Steroid Research
| Technique | Application for this compound Research | Key Advantages |
|---|---|---|
| LC-MS/MS | Quantifying the parent compound and its metabolites in blood and urine for pharmacokinetic studies. | High sensitivity and specificity; suitable for complex biological samples. |
| GC-MS | Identifying the chemical structure of unknown metabolites for metabolic profiling. | Excellent for separating volatile compounds and providing detailed structural information. |
| NMR Spectroscopy | Confirming the exact chemical structure of newly synthesized derivatives. | Provides definitive structural elucidation of organic molecules. |
Addressing Knowledge Gaps in this compound Biology and its Analogues
Despite its long history, significant knowledge gaps concerning this compound persist. A targeted research effort is needed to address these unanswered questions.
Pharmacokinetics and Metabolism: A fundamental gap is the lack of data on how this compound is absorbed, distributed, metabolized, and excreted (ADME). In vitro studies using human liver microsomes could identify the primary cytochrome P450 enzymes responsible for its metabolism, similar to studies conducted on other 17alpha-substituted steroids nih.govnih.gov. This is a critical first step to understanding its half-life, potential for drug interactions, and the nature of its metabolites.
Structure-Activity Relationship: The most pressing question is why this compound is a weak AAS, while its 19-nortestosterone derivatives (norvinisterone and norgesterone) are primarily progestins wikipedia.org. A systematic study is needed to compare the binding affinity and functional activity of this compound and its analogues at the androgen and progesterone receptors. This would clarify the structural determinants for its mixed hormonal profile.
Long-Term Health Effects: As with many synthetic steroids that were never marketed, there is a complete absence of data on the long-term health consequences of this compound exposure oup.com. While unethical to test in humans, long-term studies in animal models could provide insight into its potential effects on cardiovascular, hepatic, and reproductive health.
Comparative Biology: Why was this compound synthesized in the first place? Exploring the historical context and the original research goals could provide clues about its intended use and perceived properties. Comparing its effects to other 17alpha-alkylated androgens (like methyltestosterone) and vinyl-containing steroids would help place its activity within the broader landscape of synthetic hormones.
Addressing these knowledge gaps through modern research methodologies will not only illuminate the specific biology of this compound but also contribute to a broader understanding of steroid hormone action and design.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 17alpha-Vinyltestosterone, and how can purity be validated?
- Methodological Answer : Synthesis typically involves modifying testosterone’s 17α-position via vinylation reactions under inert conditions. Key steps include:
- Using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .
- Purification via recrystallization or column chromatography.
- Characterization via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed using melting point analysis and chromatographic retention times, with thresholds ≥95% recommended for pharmacological studies .
Q. How should researchers design experiments to assess this compound’s androgenic activity in preclinical models?
- Methodological Answer :
- In vitro : Use androgen receptor (AR) binding assays with radiolabeled ligands (e.g., H-R1881) and competitive displacement protocols. Include positive controls (e.g., dihydrotestosterone) and negative controls (e.g., AR antagonists) .
- In vivo : Employ rodent models (e.g., Hershberger assay) to measure tissue-specific androgenic effects. Standardize variables like animal age, diet, and dosing intervals to minimize confounding factors. Data analysis should include dose-response curves and statistical comparisons to reference steroids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer :
- Conduct systematic reviews to identify methodological inconsistencies (e.g., differences in assay sensitivity, model organisms, or dosing regimens).
- Perform meta-analyses using standardized effect size metrics (e.g., Cohen’s d) to quantify variability.
- Replicate conflicting experiments under controlled conditions, ensuring adherence to protocols like those in the Beilstein Journal’s experimental reproducibility guidelines .
Q. What strategies optimize in silico modeling of this compound’s interactions with steroidogenic enzymes?
- Methodological Answer :
- Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities to targets like 5α-reductase or CYP17A1. Validate models with crystallographic data from the Protein Data Bank (PDB).
- Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational stability over nanosecond timescales.
- Cross-validate predictions with in vitro enzyme inhibition assays, correlating computational binding energies () with experimental IC values .
Q. How should researchers address ethical and reproducibility challenges in this compound studies involving human-derived cell lines?
- Methodological Answer :
- Follow institutional review board (IRB) protocols for cell line sourcing (e.g., ATCC) and usage, ensuring compliance with declarations like the Helsinki Accord .
- Document cell culture conditions (e.g., media, passage number) in line with the International Journal of English Linguistics’s reproducibility standards .
- Use multiplex assays (e.g., Luminex) to quantify cytokine secretion or AR activation, minimizing batch-to-batch variability .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous datasets?
- Methodological Answer :
- Apply mixed-effects models to account for inter-subject variability.
- Use non-linear regression (e.g., four-parameter logistic curves) for dose-response analyses.
- Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound data?
- Methodological Answer :
- Deposit raw data in repositories like Zenodo or Figshare with unique digital object identifiers (DOIs).
- Annotate datasets using standardized metadata schemas (e.g., ISA-Tab) for experimental conditions and analytical parameters.
- Reference data availability statements in manuscripts per the Reviews in Analytical Chemistry’s guidelines .
Contradictory Evidence & Troubleshooting
Q. What steps should be taken if NMR spectra of synthesized this compound deviate from literature values?
- Methodological Answer :
- Verify solvent purity and spectrometer calibration (e.g., using tetramethylsilane as a reference).
- Compare experimental H/C chemical shifts with NIST Chemistry WebBook entries for analogous steroids .
- Re-examine synthesis intermediates for regioisomeric impurities via 2D NMR techniques (e.g., COSY, HSQC) .
Q. How to mitigate batch variability in this compound’s bioactivity assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
